N-[1-(2-methoxyethyl)piperidin-4-yl]pyridine-2-carboxamide
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Overview
Description
N-[1-(2-methoxyethyl)piperidin-4-yl]pyridine-2-carboxamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications . This compound is of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
The synthesis of N-[1-(2-methoxyethyl)piperidin-4-yl]pyridine-2-carboxamide involves several steps. One common synthetic route includes the reaction of 4-piperidone with 2-methoxyethylamine to form the intermediate N-[1-(2-methoxyethyl)piperidin-4-yl]amine. This intermediate is then reacted with pyridine-2-carboxylic acid chloride under appropriate conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
N-[1-(2-methoxyethyl)piperidin-4-yl]pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(2-methoxyethyl)piperidin-4-yl]pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.
Mechanism of Action
The mechanism of action of N-[1-(2-methoxyethyl)piperidin-4-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets in the body. It may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
N-[1-(2-methoxyethyl)piperidin-4-yl]pyridine-2-carboxamide can be compared with other piperidine derivatives, such as:
N-(piperidin-4-yl)pyridine-2-carboxamide: Lacks the methoxyethyl group, which may result in different biological activities and chemical properties.
N-(2-methoxyethyl)piperidin-4-yl]benzamide: Contains a benzamide group instead of a pyridine carboxamide, leading to variations in its interactions with biological targets.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(2-methoxyethyl)piperidin-4-yl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c1-19-11-10-17-8-5-12(6-9-17)16-14(18)13-4-2-3-7-15-13/h2-4,7,12H,5-6,8-11H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWCBHCHGGJPOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CCC(CC1)NC(=O)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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